2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide
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Description
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.
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Biological Activity
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly as an antiviral and anticancer agent. Its unique structural features suggest significant biological activity that warrants detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is C27H30N4O2S, with a molecular weight of approximately 474.62 g/mol. The structure incorporates a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. Key structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C27H30N4O2S |
Molecular Weight | 474.62 g/mol |
Purity | Typically ≥ 95% |
The proposed mechanism of action for this compound involves the inhibition of viral replication by targeting specific viral enzymes or proteins. Similar compounds have shown efficacy against HIV by disrupting viral entry or replication processes, potentially through interactions with integrase or reverse transcriptase enzymes .
Antiviral Activity
In vitro studies indicate that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant antiviral activity. For instance, compounds with similar structures have demonstrated potent inhibition against viral pathogens such as HIV. The IC50 values for these compounds suggest effective concentrations required to inhibit viral replication significantly.
Anticancer Activity
Research into related pyrrolo[3,2-d]pyrimidine derivatives has revealed promising results in targeting human tumor cells. For example, certain analogs have shown high levels of activity against KB human tumors with IC50 values as low as 1.7 nM . The ability to selectively target cancer cells while sparing normal cells is a critical aspect of developing effective anticancer therapies.
Case Studies and Research Findings
- Antiviral Studies : A study exploring the antiviral properties of pyrrolo[3,2-d]pyrimidine derivatives found that compounds similar to the target compound inhibited HIV replication in cell cultures, showcasing their potential as therapeutic agents against viral infections.
- Anticancer Efficacy : Another investigation reported that certain pyrrolo[3,2-d]pyrimidine derivatives exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safe and effective cancer treatments .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrolo[3,2-d]pyrimidine scaffold. Studies have indicated that electron-withdrawing or -donating groups can significantly affect the compound's potency and selectivity against biological targets.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-2-3-12-30-24(32)23-22(20(15-27-23)18-9-5-4-6-10-18)29-25(30)33-16-21(31)28-19-11-7-8-17(13-19)14-26/h4-11,13,15,27H,2-3,12,16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFENJYDJZRQZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.